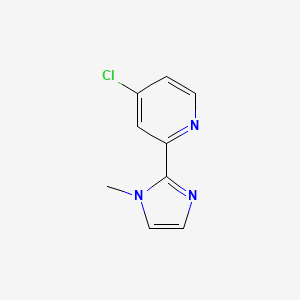
4-氯-2-(1-甲基-1H-咪唑-2-基)吡啶
描述
4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
联吡啶衍生物的合成
该化合物作为合成联吡啶衍生物的前体,在各种化学反应中至关重要。 钯催化的铃木-宫浦碳-碳交叉偶联反应利用该化合物以良好的产率生成 2'-氯-4-(1-甲基-1H-咪唑-2-基)-2,4'-联吡啶 。 这些衍生物通过核磁共振、薄层色谱-质谱、高效液相色谱、气相色谱-质谱和元素分析等技术进行结构表征 .
抗菌活性
咪唑和联吡啶部分以其抗菌和抗真菌活性而闻名。这些结构在 4-氯-2-(1-甲基-1H-咪唑-2-基)吡啶等化合物中的结合引起了人们对其潜在抗菌特性的兴趣。 对这些特性的研究可能导致新型抗菌剂的开发 .
医学上的治疗潜力
含咪唑的化合物,例如所讨论的化合物,具有广泛的生物活性。 它们正在探索其在治疗各种疾病方面的治疗潜力,包括抗菌、抗真菌、抗炎、抗肿瘤、抗糖尿病、抗过敏和解热活性 .
新药的开发
咪唑核心是药物化学中重要的支架。它在天然产物和药物中的存在,以及其多样的生物活性,使其成为药物开发的重要合成子。 该化合物可用于创造对疾病具有更高疗效的新型药物 .
取代咪唑的区域控制合成
化学领域的最新进展突出了取代咪唑的区域控制合成的重要性,其中 4-氯-2-(1-甲基-1H-咪唑-2-基)吡啶等化合物发挥着作用。 这些杂环是日常应用中使用的功能性分子中的关键成分 .
抗真菌测试
该化合物已在针对各种真菌菌株(如白色念珠菌、奥杜盎小孢子菌、新型隐球菌和黑曲霉)的抗真菌测试中使用。 它在这些测试中的功效可以导致新型抗真菌治疗方法的开发 .
作用机制
Target of Action
It is known that imidazole-containing compounds, which include 4-chloro-2-(1-methyl-1h-imidazol-2-yl)pyridine, have a broad range of biological activities . They are used in the development of new drugs and are key components in functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .
生物活性
4-Chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a structure characterized by a pyridine ring substituted with a chlorine atom and an imidazole moiety. This unique structure contributes to its biological activity.
Synthesis
The synthesis of 4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine typically involves palladium-catalyzed cross-coupling reactions, which have been optimized to yield high purities and yields. For instance, the Suzuki-Miyaura reaction has been effectively employed for functionalizing pyridine derivatives, demonstrating significant efficiency in producing the target compound with favorable yields .
Biological Activities
Research has indicated that 4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine exhibits various biological activities:
Antimicrobial Activity
One study evaluated the antimicrobial properties of related imidazole-pyridine derivatives, indicating that modifications to the imidazole ring can enhance activity against bacterial strains. The compound's structural features suggest potential efficacy against Gram-positive and Gram-negative bacteria, although specific data on 4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine is still emerging .
Antitumor Activity
Another significant area of research involves the compound's potential as an anticancer agent. Derivatives of imidazole-pyridine have shown inhibitory effects on BRAF kinase, a target in various cancers. In vitro studies demonstrated that similar compounds could induce apoptosis in cancer cell lines such as Hep G2 and MCF-7, suggesting that 4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine may possess similar properties .
Dopamine Receptor Modulation
Further investigations into structure-activity relationships (SAR) have revealed that compounds with similar scaffolds can selectively modulate dopamine receptors, particularly D3 receptors. This modulation can influence neurochemical pathways relevant to psychiatric disorders, indicating a potential therapeutic role for 4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine in neuropharmacology .
Case Studies and Research Findings
Several studies have provided insights into the biological effects of related compounds:
属性
IUPAC Name |
4-chloro-2-(1-methylimidazol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-13-5-4-12-9(13)8-6-7(10)2-3-11-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXMQDPWFYARFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















